

Ocadusertib: A Technical Guide to its Therapeutic Potential as a RIPK1 Inhibitor

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Compound of Interest

Compound Name: *Ocadusertib*

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Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ocadusertib (also known as LY3871801 or R552) is an orally administered, potent, and selective allosteric inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). [1][2] As a critical mediator of cellular inflammation and necroptosis, RIPK1 represents a promising therapeutic target for a range of autoimmune and inflammatory diseases.[3] Developed by Eli Lilly and Company in collaboration with Rigel Pharmaceuticals, **Ocadusertib** is currently under investigation in a Phase 2 clinical trial for moderately-to-severely active rheumatoid arthritis.[2][4][5] This document provides a comprehensive technical overview of **Ocadusertib**, summarizing its mechanism of action, preclinical and clinical data, and key experimental methodologies.

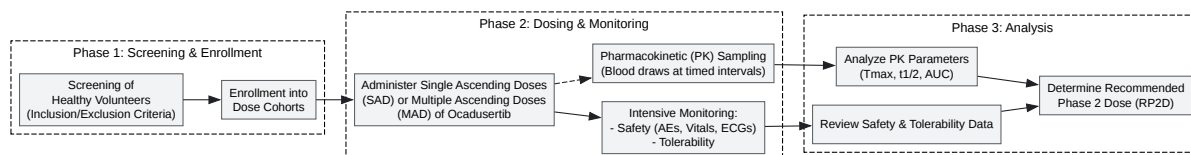
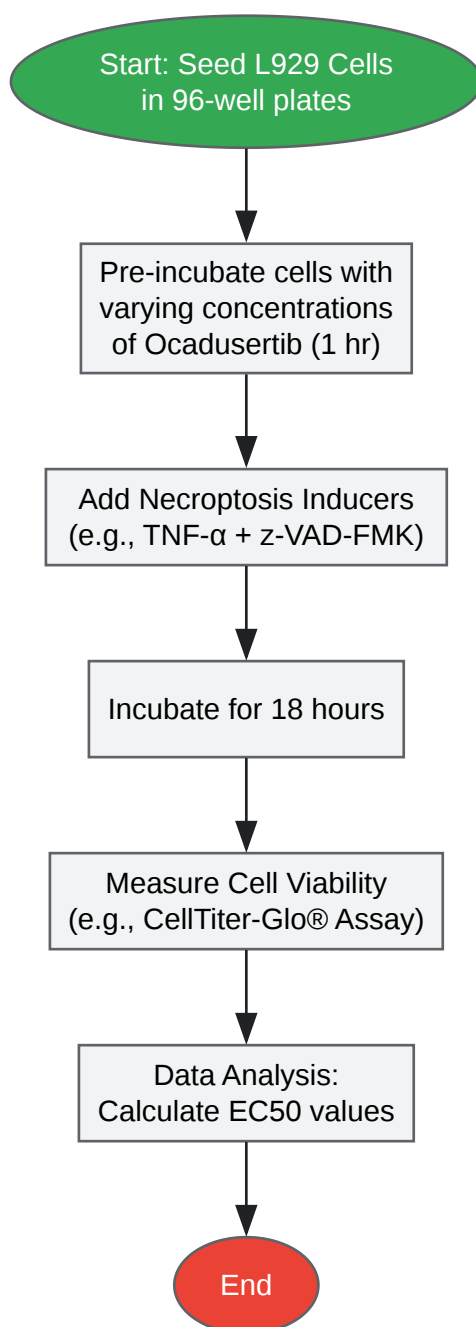
Mechanism of Action: Targeting the RIPK1 Signaling Nexus

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a crucial intracellular signaling node that regulates cellular responses to stimuli such as Tumor Necrosis Factor (TNF).[3] It functions as both a kinase and a scaffold protein, capable of initiating distinct downstream pathways that determine cell fate—survival, apoptosis, or necroptosis (a form of programmed inflammatory cell death).[3]

In inflammatory conditions, the kinase activity of RIPK1 is often upregulated, leading to the activation of the necroptotic pathway. **Ocadusertib** is a potent and selective allosteric inhibitor of RIPK1's kinase function.^[1] By binding to RIPK1, **Ocadusertib** blocks its autophosphorylation and subsequent signaling cascade, thereby inhibiting inflammatory cell death and reducing the release of damage-associated molecular patterns (DAMPs) that perpetuate inflammation.^[1]^[3]

The RIPK1 Signaling Pathway

The diagram below illustrates the central role of RIPK1 in TNF-alpha signaling and the point of intervention for **Ocadusertib**. Upon TNF- α binding to its receptor (TNFR1), Complex I is formed, which typically promotes cell survival through NF- κ B activation. However, under certain conditions, RIPK1 can dissociate to form secondary complexes that lead to either apoptosis (Complex IIa) or necroptosis (the Necrosome, Complex IIb). **Ocadusertib** specifically inhibits the kinase activity within the necrosome, preventing cell death.



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